molecular formula C12H11BrN2O3S B239487 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide

5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide

Cat. No. B239487
M. Wt: 343.2 g/mol
InChI Key: YHDDOUXZNLIMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase enzyme JMJD3. This compound has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide involves its inhibition of the histone demethylase enzyme JMJD3. This enzyme is involved in the regulation of gene expression, particularly in the immune system and cancer cells. By inhibiting this enzyme, this compound can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells and reduce inflammation in animal models of disease. Additionally, this compound has been shown to alter gene expression patterns in immune cells, leading to changes in cytokine production and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide in lab experiments is its specificity for the JMJD3 enzyme. This allows researchers to target specific pathways and study the effects of altering gene expression in various diseases. However, one limitation of this compound is its potential toxicity, particularly at higher doses.

Future Directions

There are several future directions for research on 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide. One area of interest is in combination therapy, where this compound could be used in conjunction with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in various disease models. Finally, research could focus on the development of more potent and selective inhibitors of the JMJD3 enzyme, which could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide involves a multi-step process, starting with the reaction of 3-chloropyridine with sodium methoxide to form 3-methoxypyridine. This intermediate is then reacted with 2-bromo-4-nitrobenzenesulfonamide to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. One of the main areas of research has been in cancer treatment, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its anti-inflammatory effects, particularly in diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C12H11BrN2O3S

Molecular Weight

343.2 g/mol

IUPAC Name

5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C12H11BrN2O3S/c1-18-11-5-4-9(13)7-12(11)19(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3

InChI Key

YHDDOUXZNLIMJG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

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